molecular formula C19H30N2OS B2394492 (4-(Tert-butyl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448136-41-1

(4-(Tert-butyl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2394492
CAS RN: 1448136-41-1
M. Wt: 334.52
InChI Key: HJRXQJMMYHHZDK-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Electromethoxylation Reactions

The electrochemical oxidation of related compounds, such as 4-tert-butylcatechol, has been explored to understand methoxylation reactions. These studies are pivotal in advancing the synthesis of complex organic molecules, where "(4-(Tert-butyl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone" could play a role due to its structural similarities with the compounds under study. Such reactions are crucial for developing new pharmaceuticals and materials with specific electronic properties (Nematollahi & Golabi, 2000).

Neuroprotective Agents

Research on antioxidants, including those structurally related to "this compound," has shown promising neuroprotective effects. For example, specific 8-alkylamino-1,4-benzoxazines have demonstrated the ability to prevent ATP level drops in astrocytes caused by hypoxia, suggesting potential applications in treating neurological conditions such as cerebral palsy (Largeron et al., 2001).

Organic Synthesis and Catalysis

Studies have explored the synthesis and applications of bulky phosphines in organic reactions, such as the selective telomerization of 1,3-butadiene with methanol. Research on compounds with tert-butyl groups, akin to "this compound," has led to the development of new catalysts that improve yield and selectivity in crucial organic transformations (Tschan et al., 2010).

Photodecomposition Studies

Photolysis research on compounds used as sunscreen agents, including those with tert-butyl phenyl structures, has contributed to understanding the chemical stability and potential environmental impacts of these substances. Such studies are essential for developing safer and more effective UV protection products, where "this compound" could find application due to its structural features (Roscher et al., 1994).

Metal Complexation and Ligand Design

The design and synthesis of new ligands for metal complexation have significant implications in catalysis and material science. Research on benzoxazoles derivatives, for instance, has revealed versatile chemical transformations upon complexation with 3d-metal ions, highlighting the potential of structurally similar compounds like "this compound" in facilitating novel coordination chemistry (Iasco et al., 2012).

properties

IUPAC Name

(4-tert-butylphenyl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2OS/c1-19(2,3)16-9-7-15(8-10-16)18(22)21-11-6-12-23-14-17(21)13-20(4)5/h7-10,17H,6,11-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRXQJMMYHHZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCSCC2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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